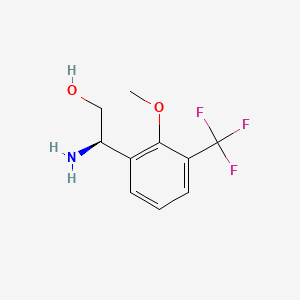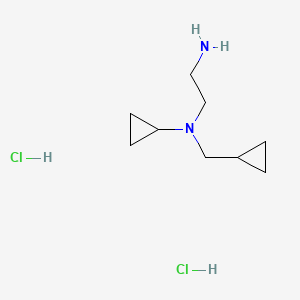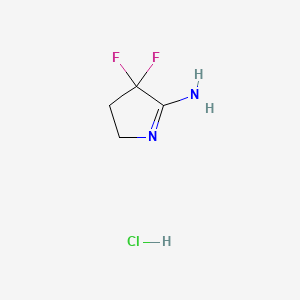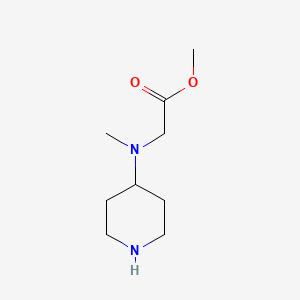
2,5-Dibromonicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromonicotinimidamide is a chemical compound with the molecular formula C₆H₅Br₂N₃ It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromonicotinimidamide typically involves the bromination of nicotinic acid derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or debrominated products.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Formation of brominated oxides or hydroxylated derivatives.
Reduction: Formation of mono-brominated or non-brominated nicotinimidamides.
Substitution: Formation of various substituted nicotinimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dibromonicotinimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromonicotinimidamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2,5-Dibromopyridine: Similar structure but lacks the imidamide group.
2,5-Dibromoaniline: Contains an amino group instead of the imidamide group.
2,5-Dibromobenzoic acid: Contains a carboxylic acid group instead of the imidamide group.
Uniqueness: 2,5-Dibromonicotinimidamide is unique due to the presence of both bromine atoms and the imidamide group, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H5Br2N3 |
|---|---|
Peso molecular |
278.93 g/mol |
Nombre IUPAC |
2,5-dibromopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H5Br2N3/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2H,(H3,9,10) |
Clave InChI |
YDQJOHVEJXCPJO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=N)N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

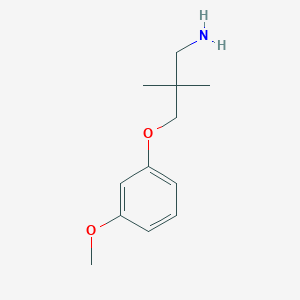

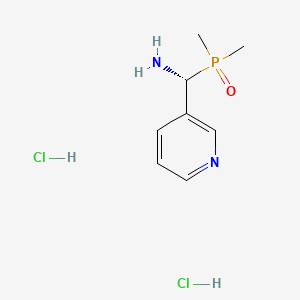
![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
